Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a methyl group, and a methoxy group attached to a benzofuran core, making it a molecule of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzofuran ring.
Methylation: Addition of a methyl group to the benzofuran core.
Methoxylation: Attachment of a methoxy group to the benzofuran ring.
Esterification: Formation of the ethyl ester group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation often involves methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃). Methoxylation can be carried out using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄). Esterification typically involves the reaction of the carboxylic acid with ethanol (C₂H₅OH) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of 6-carboxy-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate.
Reduction: Formation of ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-ol.
Substitution: Formation of 6-azido-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate or 6-thio-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methoxy group can influence its binding affinity and specificity, while the ester group may affect its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 6-chloro-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-bromo-2-methyl-5-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group on the phenyl ring.
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)ethoxy]-1-benzofuran-3-carboxylate: Similar structure but with an ethoxy group instead of methoxy.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-7-5-12(2)6-8-14/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJYMVIOUBGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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